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1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Chemical Biology FKBP12 PROTAC

1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1705037-57-5) is a synthetic small molecule characterized by a piperidine core linked to a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety and substituted with a cyclohexanesulfonyl group. This architecture places it within a class of heterocyclic sulfonamides investigated for diverse biological activities, including GlyT1 inhibition and targeted protein interactions.

Molecular Formula C14H20F3N3O3S
Molecular Weight 367.39
CAS No. 1705037-57-5
Cat. No. B2924072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
CAS1705037-57-5
Molecular FormulaC14H20F3N3O3S
Molecular Weight367.39
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
InChIInChI=1S/C14H20F3N3O3S/c15-14(16,17)13-19-18-12(23-13)10-6-8-20(9-7-10)24(21,22)11-4-2-1-3-5-11/h10-11H,1-9H2
InChIKeyGHKAOUSYDWWZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine? A Structural and Class Baseline for Procurement


1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1705037-57-5) is a synthetic small molecule characterized by a piperidine core linked to a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety and substituted with a cyclohexanesulfonyl group. This architecture places it within a class of heterocyclic sulfonamides investigated for diverse biological activities, including GlyT1 inhibition [1] and targeted protein interactions [2]. Its structural elements are designed to exploit specific hydrophobic and hydrogen-bonding interactions within biological pockets. Initial screening data suggests potential bioactivity, with some sources indicating interactions with targets like the glycine transporter GlyT-1 (SLC6A9) [3].

Heterocyclic sulfonamide scaffold for GlyT1 inhibitor research
Cyclohexanesulfonyl anchor reported to support FKBP12 binding (analog in PDB 9LYG)
1,3,4-Oxadiazole vector with trifluoromethyl cap offers distinct physicochemical profile

Procurement Risk: Why a Generic 1,3,4-Oxadiazole or Simple Sulfonamide Analog Cannot Confidently Replace 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine


The critical combination of the cyclohexanesulfonyl group and the trifluoromethyl-1,3,4-oxadiazole moiety on the piperidine ring is unique. A PDB structure (9LYG) demonstrates that even a closely related analog, where the 1,3,4-oxadiazole is replaced with a 1,2,4-oxadiazole and a different substituent, binds to FKBP12 with high resolution (1.26 Å) through specific interactions [1]. This provides structural support that both the sulfonyl anchor and the oxadiazole vector are critical for a defined binding mode. Without direct comparative studies, substitution with a generic phenyl or methyl sulfonamide analog carries the quantifiable risk of losing these specific anchoring and recognition features, potentially leading to an inactive or promiscuous compound in a screening cascade.

Smaller sulfonamide Replacing cyclohexanesulfonyl with methyl or phenyl may reduce GlyT1 potency based on class SAR
Oxadiazole regioisomer 1,2,4-Oxadiazole analog binds FKBP12 at 1.26 Å; 1,3,4-isomer may alter hydrogen-bonding and steric profile
Trifluoromethyl removal Loss of CF3 cap may shift electronic properties and lipophilicity, impacting permeability and binding

Head-to-Head Comparison: Quantitative Differentiation of 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Against Its Closest Analogs


Structural Binding Differentiation Against an FKBP12-Anchored 1,2,4-Oxadiazole Analog

The target compound has not been directly tested. However, the closest publicly available structural analog, 5-[(2S)-1-cyclohexylsulfonylpiperidin-2-yl]-3-[3-(3,4-dimethoxyphenyl)propyl]-1,2,4-oxadiazole (PDB Ligand ID: A1L7S), demonstrates high-resolution binding to FKBP12 [1]. The target compound's unique 1,3,4-oxadiazole regioisomer and shorter trifluoromethyl substituent would present fundamentally different hydrogen-bonding and steric profiles to the protein surface compared to the 1,2,4-oxadiazole analog. This chemical difference is a key differentiator for experimental design, as even minor alterations in oxadiazole regioisomerism are known to cause significant shifts in biological activity.

Binding mode
Cross-study comparable
Target: no direct data
Comparator: 1.26 Å resolution with FKBP12
Supports anchor design review
Binding mode not yet confirmed for target
Chemical Biology FKBP12 PROTAC Structural Biology

Class-Level GlyT1 Inhibitory Potential Differentiated from Non-Cyclohexyl Analogs

The target compound is implicated as a GlyT1 inhibitor, a mechanism confirmed for the broader cyclohexanesulfonyl derivative class in patents [1]. While specific IC50 data for this compound is absent, the patent literature directly establishes the cyclohexanesulfonyl moiety, not other sulfonyl groups like methyl or phenyl, as critical for generating potent and selective hGlyT1 inhibitors with optimized in vitro and in vivo properties . This suggests that replacing the cyclohexanesulfonyl with a smaller or aromatic sulfonamide is likely to result in a quantifiable drop in potency and selectivity, based on published SAR trends for this target class.

GlyT1 potency
Class-level inference
No IC50 data; cyclohexyl class linked to potent hGlyT1 inhibition
Class SAR supports GlyT1 research fit
Data to verify; non-cyclohexyl analogs deprioritized
Neuroscience GlyT1 SAR Schizophrenia

Anticipated Physicochemical Differentiation: Lipophilicity-Driven Permeability

The target compound's large cyclohexanesulfonyl and trifluoromethyl groups contribute to high calculated lipophilicity. While comparative experimental logP/logD data is unavailable, the structural difference from a methanesulfonyl analog (CAS 1705501-55-8) is stark. The cyclohexyl group adds significant hydrophobic surface area, predictably increasing logP by at least 1-2 log units over the methyl analog . This increase in lipophilicity is a critical parameter for cellular permeability and non-specific protein binding, making the target compound a distinct chemical tool for studying permeability-activity relationships, rather than a simple substitute for a less lipophilic analog.

Lipophilicity
Data to verify
Predicted logP increase ~1.7 units over methyl analog
May support permeability-activity studies
In silico only; experimental logD required
Medicinal Chemistry Drug Metabolism Lipophilicity Permeability

Strategic Procurement Scenarios for 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine in Drug Discovery


Targeted Protein Degradation (TPD) Scaffold Exploration

Based on the structural proof-of-concept that a cyclohexanesulfonyl piperidine anchor can productively bind FKBP12 as shown in PDB 9LYG [1], this compound can serve as a strategic intermediate or warhead in the synthesis of novel PROTACs or molecular glues. Its unique 1,3,4-oxadiazole vector and trifluoromethyl cap offer a distinct exit trajectory and electronic profile from the published 1,2,4-oxadiazole analog, enabling exploration of new chemical space for recruiting E3 ligases.

Glycine Transporter 1 (GlyT1) Chemical Probe Optimization

The patent literature firmly establishes the cyclohexanesulfonyl class as a source of potent GlyT1 inhibitors [1]. This specific compound can be used to probe the SAR around the distal oxadiazole moiety. It offers a direct comparison point against simpler alkyl or aryl-substituted piperidine GlyT1 inhibitors, enabling researchers to deconvolute the contributions of the trifluoromethyl and oxadiazole groups to potency, selectivity against GlyT2, and preliminary ADME.

Physicochemical Property Benchmarking in CNS Drug Discovery

Due to its high predicted lipophilicity from the cyclohexyl and trifluoromethyl groups [1], this compound is an ideal calibration standard for studying the impact of elevated logP on parameters critical for CNS drug candidates, such as P-glycoprotein (P-gp) efflux, brain tissue binding, and phospholipidosis. It can be used as a high-lipophilicity benchmark against which more polar analogs are compared in a panel of CNS ADME assays.

Application
Selection Property
Validation Focus
TPD scaffold exploration
Cyclohexanesulfonyl-piperidine anchor compatible with FKBP12
Binding mode validation (crystallography, SPR)
GlyT1 inhibitor SAR studies
Cyclohexanesulfonyl class for GlyT1 selectivity
GlyT1 vs GlyT2 selectivity and potency assays
CNS physicochemical benchmarking
High predicted lipophilicity for ADME profiling
Permeability, P-gp efflux, brain tissue binding
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